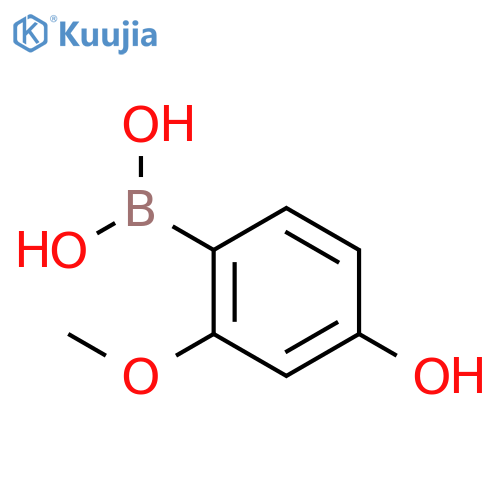

Cas no 550373-98-3 ((4-Hydroxy-2-methoxyphenyl)boronic acid)

(4-Hydroxy-2-methoxyphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- 4-hydroxy-2-methoxyphenylboronic acid

- (4-Hydroxy-2-methoxyphenyl)boronic acid

- QC-4711

- AXA37398

- MFCD18397222

- AS-64185

- AMY32741

- AKOS024259005

- 550373-98-3

- SCHEMBL6649078

- (4-Hydroxy-2-methoxyphenyl)boronicacid

- DB-349277

- SB37627

- DTXSID90627447

- Boronic acid, (4-hydroxy-2-methoxyphenyl)-

-

- MDL: MFCD18397222

- インチ: InChI=1S/C7H9BO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9-11H,1H3

- InChIKey: CUJHXROTYXHSEX-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=CC(=C1)O)B(O)O

計算された属性

- せいみつぶんしりょう: 168.05900

- どういたいしつりょう: 168.0593889g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.9Ų

じっけんとくせい

- PSA: 69.92000

- LogP: -0.91940

(4-Hydroxy-2-methoxyphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB335515-250 mg |

(4-Hydroxy-2-methoxyphenyl)boronic acid, 97%; . |

550373-98-3 | 97% | 250MG |

€516.00 | 2022-06-10 | |

| abcr | AB335515-250mg |

(4-Hydroxy-2-methoxyphenyl)boronic acid, 95%; . |

550373-98-3 | 95% | 250mg |

€392.00 | 2025-02-21 | |

| abcr | AB335515-1g |

(4-Hydroxy-2-methoxyphenyl)boronic acid, 95%; . |

550373-98-3 | 95% | 1g |

€1076.00 | 2025-02-21 | |

| TRC | H972485-50mg |

(4-Hydroxy-2-methoxyphenyl)boronic acid |

550373-98-3 | 50mg |

$230.00 | 2023-05-18 | ||

| TRC | H972485-25mg |

(4-Hydroxy-2-methoxyphenyl)boronic acid |

550373-98-3 | 25mg |

$144.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y1293070-5g |

(4-HYDROXY-2-METHOXYPHENYL)BORONIC ACID |

550373-98-3 | 95% | 5g |

$4475 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0234-1g |

(4-HYDROXY-2-METHOXYPHENYL)BORONIC ACID |

550373-98-3 | 96% | 1g |

13399.07CNY | 2021-05-07 | |

| abcr | AB335515-1 g |

(4-Hydroxy-2-methoxyphenyl)boronic acid, 97%; . |

550373-98-3 | 97% | 1g |

€1,297.00 | 2022-06-10 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0234-5g |

(4-HYDROXY-2-METHOXYPHENYL)BORONIC ACID |

550373-98-3 | 96% | 5g |

¥34958.27 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0234-500mg |

(4-HYDROXY-2-METHOXYPHENYL)BORONIC ACID |

550373-98-3 | 96% | 500mg |

¥5228.88 | 2025-01-20 |

(4-Hydroxy-2-methoxyphenyl)boronic acid 関連文献

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

(4-Hydroxy-2-methoxyphenyl)boronic acidに関する追加情報

Introduction to (4-Hydroxy-2-methoxyphenyl)boronic Acid (CAS No. 550373-98-3)

(4-Hydroxy-2-methoxyphenyl)boronic acid, with the chemical formula C₇H₇BO₃, is a significant compound in the field of pharmaceutical and chemical research. This boronic acid derivative has garnered considerable attention due to its versatile applications in drug development, particularly in the synthesis of biologically active molecules. The compound's unique structural features, including a hydroxyl group at the 4-position and a methoxy group at the 2-position of the phenyl ring, contribute to its reactivity and utility in various chemical transformations.

The CAS number 550373-98-3 uniquely identifies this compound and distinguishes it from other boronic acids. This numerical identifier is essential for researchers to accurately reference and retrieve information about its properties, synthesis methods, and applications. The boronic acid functional group is particularly noteworthy, as it plays a crucial role in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of complex organic molecules, including many pharmaceuticals.

In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for therapeutic purposes. The hydroxyl and methoxy substituents in (4-hydroxy-2-methoxyphenyl)boronic acid not only enhance its solubility but also influence its interaction with biological targets. This has led to its exploration as a key intermediate in the synthesis of inhibitors targeting various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of (4-hydroxy-2-methoxyphenyl)boronic acid is its role in medicinal chemistry. Boronic acids have been extensively studied for their ability to form reversible covalent bonds with biological molecules, particularly proteins and nucleic acids. This property makes them invaluable tools for developing targeted therapies. For instance, research has demonstrated that boronic acid derivatives can inhibit enzymes involved in cancer cell proliferation by binding to their active sites. The structure-activity relationship (SAR) of this compound has been meticulously investigated to optimize its pharmacological properties.

The synthesis of (4-hydroxy-2-methoxyphenyl)boronic acid involves several well-established chemical methodologies. One common approach is the reaction of 2-methoxy-4-hydroxybenzaldehyde with boron tribromide or boron trichloride to form the corresponding boronic acid. This reaction is typically carried out under controlled conditions to ensure high yield and purity. Additionally, palladium-catalyzed cross-coupling reactions can be employed to introduce further functional groups onto the phenyl ring, expanding the compound's utility in drug design.

The pharmaceutical industry has shown particular interest in this compound due to its potential as a precursor for drug candidates. For example, studies have explored its use in developing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The ability of boronic acids to selectively interact with specific enzymes makes them ideal candidates for targeted therapy. Furthermore, the biodegradability of boronic acids ensures that they can be safely metabolized by the body, reducing concerns about long-term toxicity.

In academic research, (4-hydroxy-2-methoxyphenyl)boronic acid has been utilized to investigate the mechanisms of enzyme inhibition and molecular recognition. Its interactions with various biomolecules have provided insights into how small molecules can modulate biological processes. These studies not only enhance our understanding of fundamental biochemical pathways but also pave the way for the development of novel therapeutic strategies.

The chemical properties of (4-hydroxy-2-methoxyphenyl)boronic acid make it a valuable tool for synthetic chemists as well. Its reactivity with transition metals allows for the construction of complex molecular architectures, which are often required in drug design. Moreover, its stability under various reaction conditions makes it a reliable choice for multi-step syntheses.

Recent advancements in computational chemistry have further accelerated the development of new boronic acid derivatives like (4-hydroxy-2-methoxyphenyl)boronic acid. Molecular modeling techniques enable researchers to predict the binding affinity and specificity of these compounds before conducting expensive experimental trials. This approach has significantly reduced the time and resources required to develop novel drug candidates.

The environmental impact of using boronic acids has also been a topic of interest. While these compounds are generally biodegradable, their persistence in certain environments needs careful consideration. Researchers are actively working on developing greener synthetic methods that minimize waste and reduce environmental impact without compromising efficacy.

In conclusion, (4-hydroxy-2-methoxyphenyl)boronic acid (CAS No. 550373-98-3) is a multifaceted compound with significant applications in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable tool for synthesizing biologically active molecules. As research continues to uncover new therapeutic applications, this compound is poised to play an increasingly important role in medicine.

550373-98-3 ((4-Hydroxy-2-methoxyphenyl)boronic acid) 関連製品

- 1209224-50-9(2-(4-chlorophenoxy)-1-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one)

- 2172536-89-7(2-(2-hydroxybutyl)oxane-2-carbaldehyde)

- 721891-31-2(N-[5-[[(3-Bromo-4-methoxyphenyl)amino]sulfonyl]-2-chlorophenyl]-2-chloro-3-pyridinecarboxamide)

- 894003-20-4(2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide)

- 1351635-47-6(2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid)

- 1466134-84-8(3-(3-fluorophenyl)butan-2-amine)

- 922660-45-5(N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide)

- 934397-98-5(5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one)

- 1361515-59-4(6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine)

- 1225850-36-1(4-(4-ethylphenyl)-1H-imidazole)